molecular formula C16H11NOS2 B2766410 (5E)-5-(biphenyl-4-ylmethylene)-2-mercapto-1,3-thiazol-4(5H)-one CAS No. 110932-40-6

(5E)-5-(biphenyl-4-ylmethylene)-2-mercapto-1,3-thiazol-4(5H)-one

Cat. No. B2766410
M. Wt: 297.39
InChI Key: VRNCZWQQVCTSAL-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(5E)-5-(biphenyl-4-ylmethylene)-2-mercapto-1,3-thiazol-4(5H)-one” is a chemical compound with the CAS Number: 1784763-15-0 and Linear Formula: C16 H11 N O S2 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C16H11NOS2/c18-15-14(20-16(19)17-15)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-10H,(H,17,18,19)/b14-10+ . This indicates the connectivity of the atoms in the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 297.4 . It is a solid at room temperature .

Scientific Research Applications

Synthetic Chemistry Applications

Compounds similar to (5E)-5-(biphenyl-4-ylmethylene)-2-mercapto-1,3-thiazol-4(5H)-one are often subjects of synthetic chemistry research. For instance, studies on the synthesis of thiazole derivatives and their reactions with various reagents offer insights into the preparation and manipulation of such compounds. Thiazoles, being a core structure in this context, are pivotal in the development of various synthetic pathways, offering a broad range of chemical functionalities for further derivatization. These pathways are crucial for designing novel molecules with potential applications in materials science, catalysis, and as intermediates for further synthetic elaboration (Glukhareva et al., 2003).

Materials Science

In the realm of materials science, thiazole derivatives are explored for their electro-optical properties, which are significant for the development of novel materials with potential applications in electronics and photonics. The study of fluorene-based conjugated poly(arylene ethynylene)s containing heteroaromatic bicycles, which include thiazole units, highlights the importance of these compounds in creating materials with desirable electronic and photonic properties (Palai et al., 2014). These materials are investigated for their potential in light-emitting diodes, solar cells, and other electronic devices.

Safety And Hazards

The compound comes with a warning signal word . The hazard statements associated with it are H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

properties

IUPAC Name

(5E)-5-[(4-phenylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NOS2/c18-15-14(20-16(19)17-15)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-10H,(H,17,18,19)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNCZWQQVCTSAL-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=C3C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/3\C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-(biphenyl-4-ylmethylene)-2-mercapto-1,3-thiazol-4(5H)-one

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